Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate
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Overview
Description
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a benzoate core substituted with hexyloxy and di(propan-2-yl) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is primarily based on its ability to interact with biological membranes and proteins. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various molecular targets. The aromatic ring and its substituents can also participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate core but without the hexyloxy and di(propan-2-yl) groups.
Methyl 3,5-di(propan-2-yl)benzoate: Similar structure but with a methyl ester group instead of ethyl and lacking the hexyloxy group.
Hexyl benzoate: Contains a hexyloxy group but lacks the di(propan-2-yl) substituents.
Uniqueness
Ethyl 2-(hexyloxy)-3,5-di(propan-2-yl)benzoate is unique due to the combination of its hexyloxy and di(propan-2-yl) substituents on the benzoate core. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
531503-33-0 |
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Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
ethyl 2-hexoxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C21H34O3/c1-7-9-10-11-12-24-20-18(16(5)6)13-17(15(3)4)14-19(20)21(22)23-8-2/h13-16H,7-12H2,1-6H3 |
InChI Key |
BHJOMCDSJVVGAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1C(=O)OCC)C(C)C)C(C)C |
Origin of Product |
United States |
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